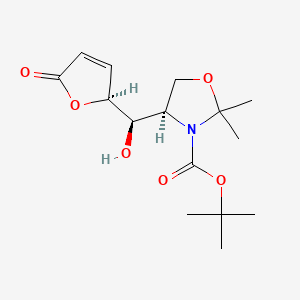
3-Oxazolidinecarboxylic acid, 4-((2,5-dihydro-5-oxo-2-furanyl)hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R-(4R*(R*(S*))))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxazolidinecarboxylic acid, 4-((2,5-dihydro-5-oxo-2-furanyl)hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R-(4R*(R*(S*))))- is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes an oxazolidine ring, a furanone moiety, and a tert-butyl ester group, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
- Formation of the oxazolidine ring through cyclization reactions.
- Introduction of the furanone moiety via aldol condensation or similar reactions.
- Esterification to form the tert-butyl ester group.
Reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, or developing new synthetic methodologies.
Biology
In biological research, it may serve as a probe for studying enzyme activities, metabolic pathways, or cellular processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industry, it may find applications in the development of new materials, pharmaceuticals, or agrochemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activities, modulation of signaling pathways, or binding to DNA/RNA.
類似化合物との比較
Similar Compounds
Similar compounds include other oxazolidine derivatives, furanone-containing molecules, and tert-butyl esters.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical reactivity, biological activity, or physical properties compared to similar compounds.
Conclusion
3-Oxazolidinecarboxylic acid, 4-((2,5-dihydro-5-oxo-2-furanyl)hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R-(4R*(R*(S*))))- is a multifaceted compound with potential applications across various scientific disciplines. Further research and exploration of its properties and applications could lead to significant advancements in chemistry, biology, medicine, and industry.
特性
CAS番号 |
127997-06-2 |
|---|---|
分子式 |
C15H23NO6 |
分子量 |
313.35 g/mol |
IUPAC名 |
tert-butyl (4R)-4-[(R)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C15H23NO6/c1-14(2,3)22-13(19)16-9(8-20-15(16,4)5)12(18)10-6-7-11(17)21-10/h6-7,9-10,12,18H,8H2,1-5H3/t9-,10+,12-/m1/s1 |
InChIキー |
XLXUOUVMYCUWGG-JFGNBEQYSA-N |
異性体SMILES |
CC1(N([C@H](CO1)[C@H]([C@@H]2C=CC(=O)O2)O)C(=O)OC(C)(C)C)C |
正規SMILES |
CC1(N(C(CO1)C(C2C=CC(=O)O2)O)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-](/img/structure/B14292812.png)

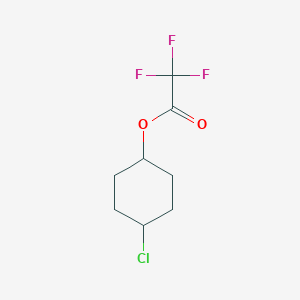
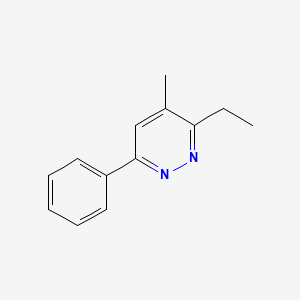
![(Dibenzo[b,d]thiophen-2-yl)methanethiol](/img/structure/B14292837.png)
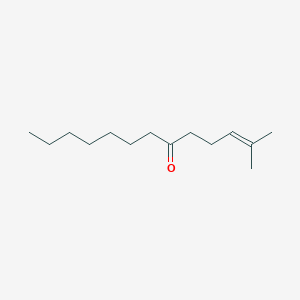
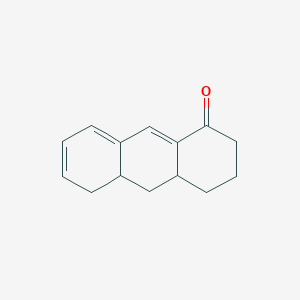
![2-[2-(Naphthalen-1-yl)propyl]cyclopentan-1-one](/img/structure/B14292850.png)
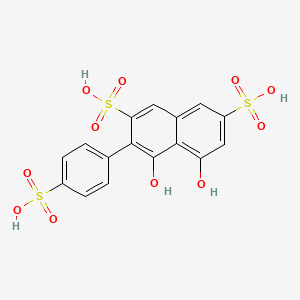
![1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14292859.png)
![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)
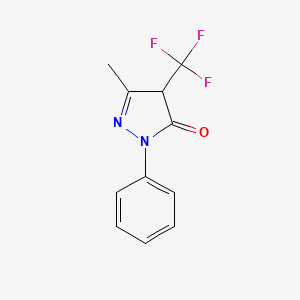
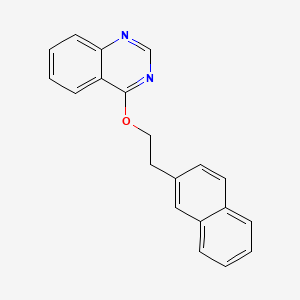
![1,1'-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene)](/img/structure/B14292897.png)
